

A-130C: A Technical Deep Dive into a Nigericin-Group Polyether Antibiotic

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Compound of Interest

Compound Name: A-130C

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This technical guide provides a comprehensive overview of the polyether antibiotic **A-130C**, a member of the nigericin group produced by the actinomycete *Streptomyces hygroscopicus*. The following sections detail its discovery, proposed biosynthetic pathway based on analogous compounds, and synthetic strategies inspired by related natural products. This document collates available quantitative data and outlines key experimental methodologies to support further research and development efforts.

Discovery and Isolation

A-130C was first reported in 1980 by Tsuji and colleagues as a novel polyether antibiotic isolated from the fermentation broth of *Streptomyces hygroscopicus* strain A-130.^[1] Along with its congener A-130B, it was identified as an analogue of nigericin.^[1]

Fermentation and Isolation Protocol

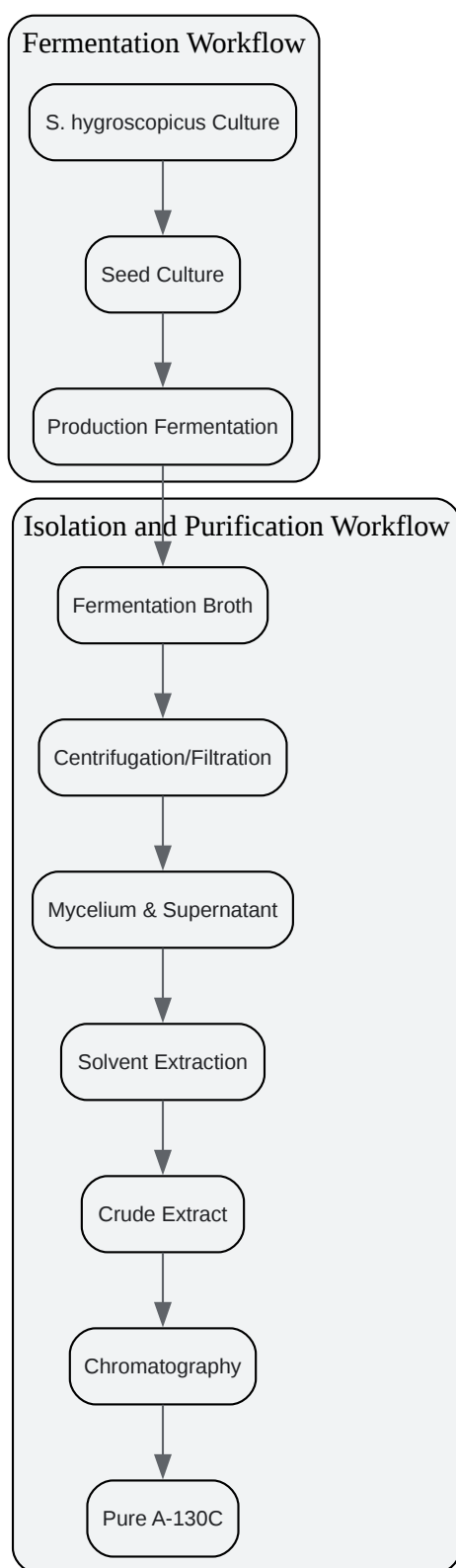
While the specific, detailed protocol for **A-130C**'s fermentation and isolation is not readily available in full-text public literature, a general methodology for isolating polyether antibiotics from *Streptomyces* cultures can be outlined as follows. This protocol is based on established methods for similar compounds.

1. Fermentation:

- A pure culture of *Streptomyces hygroscopicus* A-130 is inoculated into a suitable seed medium and incubated to generate a sufficient biomass.
- The seed culture is then transferred to a larger production medium rich in carbon and nitrogen sources to encourage secondary metabolite production.
- Fermentation is carried out under controlled conditions of temperature, pH, and aeration for a period of several days.

2. Isolation and Purification:

- The fermentation broth is harvested and the mycelium is separated from the supernatant by centrifugation or filtration.
- The active compounds, including **A-130C**, are extracted from the mycelium using organic solvents such as methanol or acetone.
- The solvent extract is concentrated under reduced pressure.
- The crude extract is then subjected to a series of chromatographic separations. These may include:
 - Silica gel chromatography.
 - Sephadex LH-20 chromatography.
 - High-Performance Liquid Chromatography (HPLC), often reverse-phase, to yield the pure **A-130C**.



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Figure 1: Generalized workflow for the fermentation and isolation of **A-130C**.

Biosynthesis Pathway

A dedicated study on the biosynthesis of **A-130C** has not been identified in the current literature. However, as a member of the nigericin group, its biosynthetic pathway is expected to be highly homologous to that of nigericin. Polyether antibiotics are synthesized by modular polyketide synthases (PKSs).

The proposed pathway for **A-130C** biosynthesis involves a Type I PKS that utilizes simple acyl-CoA precursors, such as acetyl-CoA, propionyl-CoA, and butyryl-CoA, to assemble a linear polyketide chain. This is followed by a series of post-PKS modifications, including stereospecific epoxidation of double bonds and subsequent epoxide-opening cyclizations to form the characteristic cyclic ether rings of the polyether backbone.



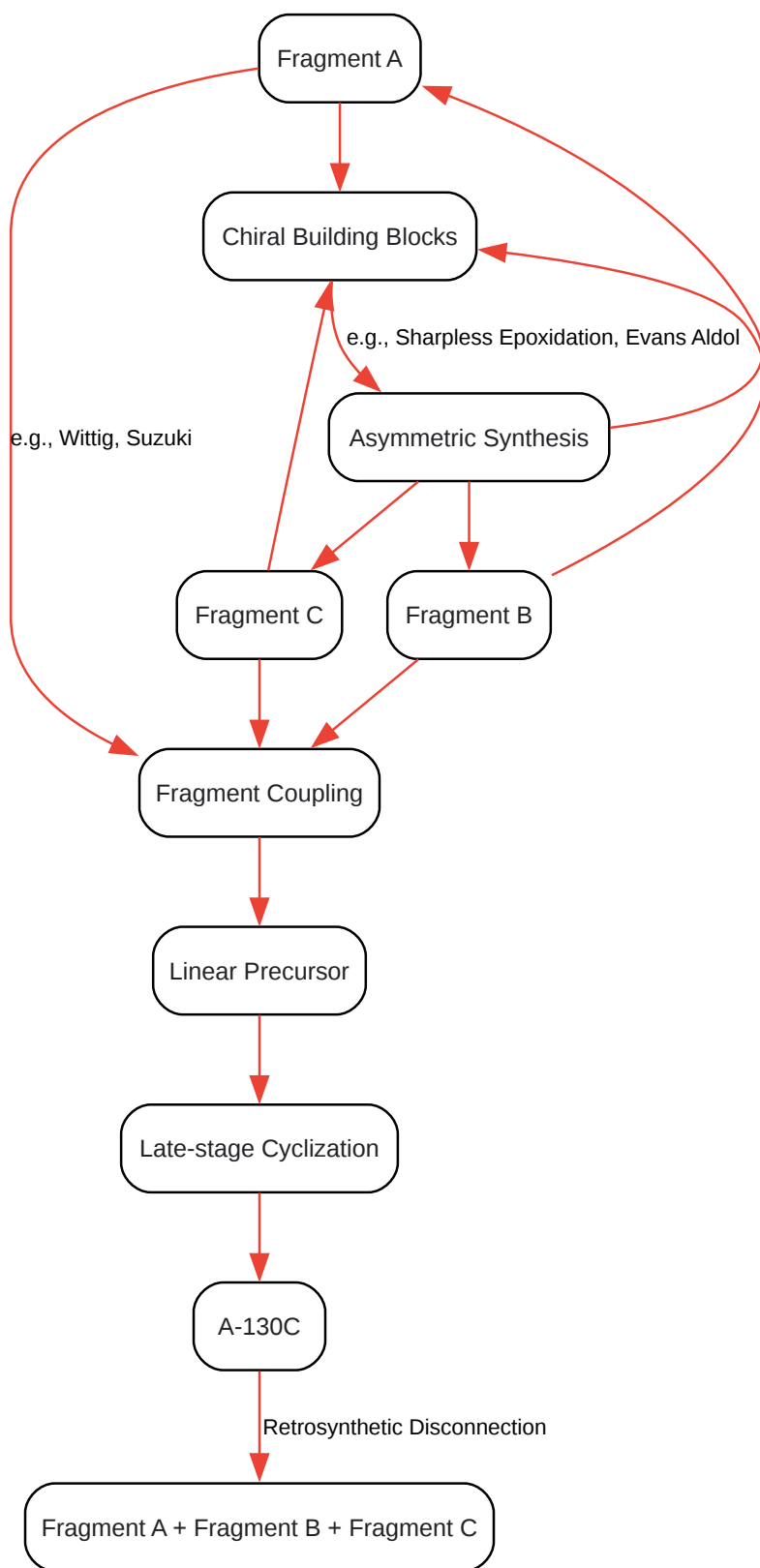
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Figure 2: Proposed biosynthetic pathway for **A-130C** based on nigericin biosynthesis.

Total Synthesis Pathway

At present, a total synthesis of **A-130C** has not been reported in the scientific literature. The chemical synthesis of polyether antibiotics is a formidable challenge due to their complex stereochemistry and the presence of multiple cyclic ether systems. However, strategies developed for the total synthesis of related polyether antibiotics like nigericin and monensin would be applicable to **A-130C**.

A plausible retrosynthetic analysis would involve disconnecting the molecule into several key fragments that can be synthesized independently and then coupled together. Common strategies include the use of asymmetric aldol reactions, Sharpless asymmetric epoxidation, and various cyclization methods to construct the tetrahydrofuran and tetrahydropyran rings with the correct stereochemistry.



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Figure 3: A generalized retrosynthetic approach for the total synthesis of **A-130C**.

Quantitative Data

Detailed quantitative data for **A-130C**, including specific NMR chemical shifts, mass spectrometry fragmentation, and precise IC50 or MIC values, are not available in publicly accessible literature. The original 1980 publication by Tsuji et al. likely contains this information, but the full text is not widely available. The tables below are structured to be populated once this data becomes accessible.

Table 1: Spectroscopic Data for **A-130C**

Data Type	Key Features
¹ H NMR	Data not available
¹³ C NMR	Data not available
Mass Spec.	Data not available
IR	Data not available
UV-Vis	Data not available

Table 2: Biological Activity of **A-130C**

Organism	MIC (µg/mL)
Bacillus subtilis	Data not available
Staphylococcus aureus	Data not available
Mycobacterium smegmatis	Data not available
Other Gram-positive bacteria	Data not available

Conclusion

A-130C remains a sparsely studied member of the nigericin family of polyether antibiotics. While its discovery and producing organism are known, a wealth of detailed information regarding its biosynthesis, total synthesis, and full biological and chemical characterization is yet to be extensively published or made widely accessible. The information and proposed

pathways presented in this guide are based on well-established knowledge of related compounds and are intended to provide a framework for future research into this potentially valuable natural product. Further investigation, beginning with obtaining the original publication by Tsuji et al., is necessary to fully elucidate the scientific and therapeutic potential of **A-130C**.

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References

- 1. New polyether antibiotics, A-130B and A-130C - PubMed [pubmed.ncbi.nlm.nih.gov]
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